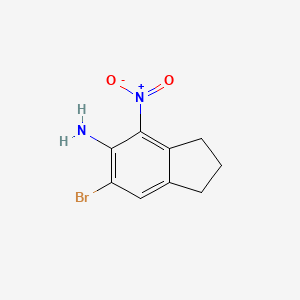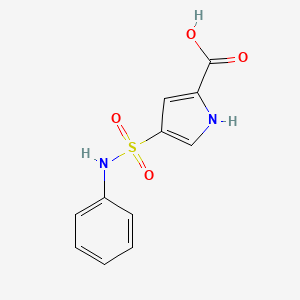![molecular formula C10H14O B14908237 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde, also known as myrtenal, is an organic compound with the molecular formula C10H14O. It is a bicyclic monoterpene aldehyde that is commonly found in essential oils of various plants. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of myrtenol, a related compound, using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes may utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, MnO2, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carboxylic acid.
Reduction: 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be compared to other similar compounds, such as:
Myrtenol: The alcohol counterpart of myrtenal, which can be oxidized to form the aldehyde.
Myrtenic acid: The carboxylic acid derivative formed by the oxidation of myrtenal.
Myrtenyl acetate: An ester derivative with a similar bicyclic structure.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-3-7(6-11)4-9(10)5-8/h3,6,8-9H,4-5H2,1-2H3 |
Clé InChI |
LXYRFKMCSIWPAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC1C=C(C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


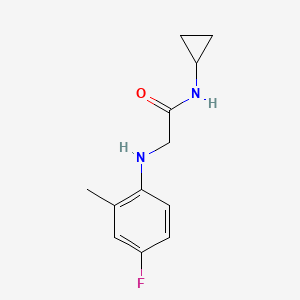
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
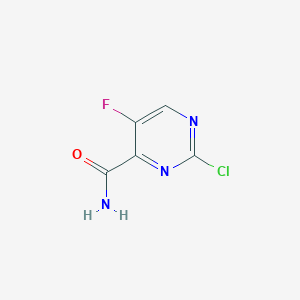
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
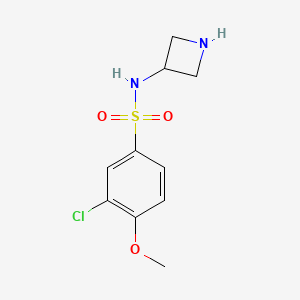
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
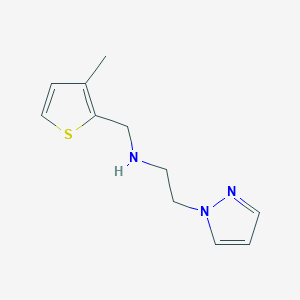

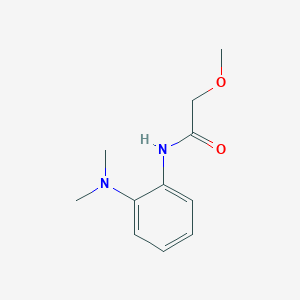
![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)

